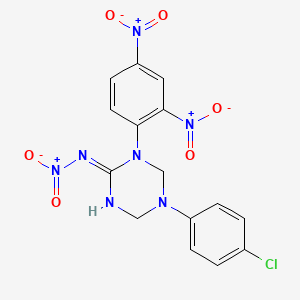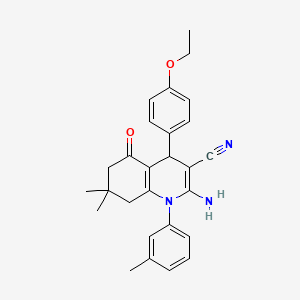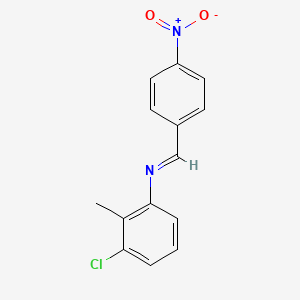![molecular formula C15H12Cl2N2O3 B11540373 4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11540373.png)
4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol is a synthetic organic compound with a complex structure It is characterized by the presence of chloro, nitro, and imino groups attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol typically involves the condensation of 4-chlorobenzaldehyde with 2-amino-5-methylphenol in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as ethanol under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenols or imines.
Scientific Research Applications
4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the nitro and chloro groups enhances its ability to interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]phenol
- 4-Chloro-2-[(E)-[(4-nitrophenyl)imino]methyl]phenol
- 4-Chloro-2-[(E)-[(4-methylphenyl)imino]methyl]phenol
Uniqueness
4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol is unique due to the presence of both nitro and chloro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12Cl2N2O3 |
|---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
4-chloro-2-[(4-chlorophenyl)iminomethyl]-3,5-dimethyl-6-nitrophenol |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-8-12(7-18-11-5-3-10(16)4-6-11)15(20)14(19(21)22)9(2)13(8)17/h3-7,20H,1-2H3 |
InChI Key |
GYRBGUMOISDJLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-Dimethylphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11540292.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11540296.png)

![(4Z)-2-(3-chlorophenyl)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11540301.png)




![2-bromo-6-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11540330.png)
![2-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11540332.png)
![Ethyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}sulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11540337.png)
![4-(decyloxy)-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540338.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B11540346.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B11540348.png)
